An In-depth Technical Guide to 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
An In-depth Technical Guide to 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a synthetically derived, poly-acylated carbohydrate derivative that serves as a pivotal intermediate in modern organic and medicinal chemistry.[1][2] Its structure, featuring bulky pivaloyl protecting groups and a reactive anomeric bromide, makes it a highly effective glycosyl donor, particularly in the synthesis of complex glycosides and glycoconjugates. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of pharmaceutical agents.
The strategic placement of pivaloyl groups on the glucose core offers distinct advantages over smaller acyl protecting groups, such as acetyls. The steric hindrance provided by the tert-butyl moieties of the pivaloyl groups minimizes the formation of undesired orthoester byproducts during glycosylation reactions, a common challenge with traditional glycosyl donors.[3] This enhanced selectivity is crucial for achieving high yields of the desired stereoisomer, a critical factor in the synthesis of bioactive molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 81058-27-7 | [4] |
| Molecular Formula | C₂₆H₄₃BrO₉ | [4] |
| Molecular Weight | 579.52 g/mol | [4] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 147-148 °C | [5] |
| Boiling Point | 530.5 °C at 760 mmHg | [6] |
| Density | 1.22 g/cm³ | [6] |
| Solubility | Sparingly soluble in chloroform. | [3] |
| Optical Rotation | [α]/D +152.0 ± 3.0° (c = 3 in chloroform) | [7] |
| Storage Conditions | 2-8°C, sensitive to light and moisture. | [3] |
Table 2: Spectroscopic Data (Predicted and Experimental)
| Spectroscopic Technique | Expected/Reported Features | Reference(s) |
| ¹H NMR | Signals corresponding to the pivaloyl protons (tert-butyl groups) would appear as singlets in the upfield region (around 1.2 ppm). The anomeric proton (H-1) is expected to be a doublet in the downfield region, characteristic of an alpha-anomer. Other sugar ring protons would appear as complex multiplets in the mid-field region. | [1][8] |
| ¹³C NMR | Carbonyl carbons of the pivaloyl groups would resonate in the downfield region (around 176-178 ppm). The anomeric carbon (C-1) would appear in the region typical for glycosyl halides. Signals for the quaternary and methyl carbons of the pivaloyl groups would be observed in the upfield region. | [1][8] |
| FTIR (KBr) | Strong C=O stretching vibrations from the pivaloyl ester groups are expected around 1730-1750 cm⁻¹. C-O stretching bands would be present in the 1000-1300 cm⁻¹ region. | [1] |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak or related ions (e.g., [M+H]⁺ or [M+Na]⁺). Fragmentation patterns would likely involve the loss of pivaloyl groups and the bromine atom. A patent for the synthesis of dapagliflozin reports an ESI-MS value of m/z 577.2 for a related C-glycoside, corresponding to [M+H]⁺. | [1] |
Synthesis and Experimental Protocols
The synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a multi-step process commencing from D-glucose. The general strategy involves the protection of the hydroxyl groups with pivaloyl chlorides, followed by the introduction of the anomeric bromide.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the title compound.
Caption: General synthesis workflow for 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide.
Detailed Experimental Protocol (Adapted from analogous reactions)
While a specific, detailed protocol for the synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide was not found in the searched literature, the following procedure is adapted from established methods for the per-acylation of glucose and subsequent bromination.[9][10][11]
Step 1: Synthesis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose
-
To a stirred solution of D-glucose in anhydrous pyridine at 0 °C, slowly add an excess of pivaloyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose.
Step 2: Synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
-
Dissolve the 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose in a solution of hydrogen bromide in glacial acetic acid at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the formation of the glycosyl bromide by TLC.
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., dichloromethane) and wash carefully with ice-cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide.
-
The product can be further purified by recrystallization.
Applications in Drug Development
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a highly valued glycosyl donor in the synthesis of numerous biologically active compounds. Its primary application in drug development is in the construction of C-glycosides, which are key structural motifs in a class of antidiabetic drugs known as SGLT2 inhibitors.
Role in the Synthesis of Dapagliflozin
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of Dapagliflozin involves a crucial C-glycosylation step where 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is coupled with a diarylmethane aglycone.
Koenigs-Knorr Glycosylation Workflow
The Koenigs-Knorr reaction is a classic method for glycosidic bond formation, and 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is an excellent donor for this reaction. The general workflow is depicted below.
Caption: Generalized Koenigs-Knorr C-glycosylation workflow for Dapagliflozin synthesis.
Experimental Protocol for Koenigs-Knorr C-Glycosylation (Illustrative)
The following is an illustrative protocol for a Koenigs-Knorr C-glycosylation reaction, based on general procedures for the synthesis of SGLT2 inhibitors.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the diarylmethane aglycone in an anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a strong base (e.g., n-butyllithium) to deprotonate the aglycone, forming the corresponding aryl lithium species.
-
In a separate flask, dissolve 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide in an anhydrous solvent.
-
Slowly add the solution of the glycosyl bromide to the cooled solution of the aryl lithium.
-
Allow the reaction to proceed at low temperature for a specified period, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
The resulting protected C-glycoside can then be deprotected in subsequent steps to yield the final active pharmaceutical ingredient.
Conclusion
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a cornerstone glycosyl donor in modern synthetic chemistry, particularly in the pharmaceutical industry. Its unique structural features, conferred by the bulky pivaloyl protecting groups, provide enhanced stereoselectivity and reduced byproduct formation in glycosylation reactions. This technical guide has provided a detailed overview of its properties, synthesis, and a key application in the synthesis of the antidiabetic drug Dapagliflozin. The provided experimental protocols, adapted from established methodologies, offer a valuable resource for researchers and drug development professionals working in this field. Further research into the detailed spectroscopic characterization and optimization of its synthesis and glycosylation reactions will continue to enhance its utility in the development of novel therapeutics.
References
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lookchem.com [lookchem.com]
- 4. dextrauk.com [dextrauk.com]
- 5. 2,3,4,6-TETRA-O-PIVALOYL-ALPHA-D-GLUCOPYRANOSYL BROMIDE CAS#: 81058-27-7 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. CN104496952B - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. thepharmstudent.com [thepharmstudent.com]
- 11. The synthesis and reactions of unsaturated sugars. 3. The action of hydrogen bromide-acetic acid on methyl 4-O-benzyl-2,3-dideoxy-6-O-trityl- -D-erythro-hex-2-enoside - PubMed [pubmed.ncbi.nlm.nih.gov]
